molecular formula C35H29N3O3 B10871098 N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide

N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide

Cat. No.: B10871098
M. Wt: 539.6 g/mol
InChI Key: QNRBAKIWTNQEOI-UHFFFAOYSA-N
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Description

The compound "N-biphenyl-4-yl-Nα-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide" is a structurally complex molecule featuring:

  • A biphenyl-4-yl group linked to a phenylalaninamide backbone.
  • A phenylcarbonylamino substituent at the ortho-position of the benzamide moiety.
  • A tertiary amide linkage between the biphenyl and phenylalaninamide groups.

The presence of multiple aromatic and amide groups implies moderate lipophilicity and possible hydrogen-bonding interactions, critical for binding affinity .

Properties

Molecular Formula

C35H29N3O3

Molecular Weight

539.6 g/mol

IUPAC Name

2-benzamido-N-[1-oxo-3-phenyl-1-(4-phenylanilino)propan-2-yl]benzamide

InChI

InChI=1S/C35H29N3O3/c39-33(28-16-8-3-9-17-28)37-31-19-11-10-18-30(31)34(40)38-32(24-25-12-4-1-5-13-25)35(41)36-29-22-20-27(21-23-29)26-14-6-2-7-15-26/h1-23,32H,24H2,(H,36,41)(H,37,39)(H,38,40)

InChI Key

QNRBAKIWTNQEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide typically involves multiple steps, including the formation of biphenyl intermediates and the coupling of these intermediates with phenylalanine derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-biphenyl-4-yl-Nalpha-({2-[(phenylcarbonyl)amino]phenyl}carbonyl)phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

Compound Class Key Substituents/Features Molecular Weight (g/mol) Key Differences Reference
Chlorophenyl carbamates 4-chloro-2-{[(aryl)amino]carbonyl}phenyl alkyl carbamates (e.g., 4a–i, 5a–i, 6a–i) ~300–400 Chloro substituents enhance electrophilicity; carbamate vs. amide linkages.
Biphenyl carboxamides N-(4-acetylphenyl)-4-biphenylcarboxamide 315.37 Acetyl group at para-position; lacks phenylalaninamide backbone.
Tetrahydroquinoline derivatives 2-(phenylcarbonyl)-3-[2-(dialkylamino)phenyl]prop-2-enenitriles ~300–350 Cyclized quinoline core; tert-amino effect-driven synthesis.

Physicochemical Properties

  • Lipophilicity : The chlorophenyl carbamates () exhibit log k values ranging from 2.1–3.8 (HPLC-derived), indicating moderate-to-high lipophilicity. The target compound, with fewer halogen substituents but additional amide bonds, is likely less lipophilic (estimated log k ~1.5–2.5) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) log k (HPLC) Key Functional Groups
Target compound C₃₉H₃₁N₃O₃ ~593.7* ~1.5–2.5* Biphenyl, phenylalaninamide
4-Chloro-2-{[(3-Cl-phenyl)amino]carbonyl}phenyl carbamate (4a) C₁₄H₁₀Cl₂N₂O₃ 337.15 3.2 Chlorophenyl, carbamate
N-(4-Acetylphenyl)-4-biphenylcarboxamide C₂₁H₁₇NO₂ 315.37 3.5* Acetyl, biphenyl carboxamide

*Estimated based on structural analogs.

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